Ezh2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

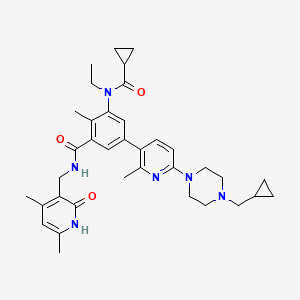

2D Structure

3D Structure

Properties

IUPAC Name |

3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCQAOKPLACZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ezh2-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Ezh2-IN-2, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic modulation of cancer and other diseases.

Core Mechanism of EZH2 and its Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27).[1][2] The trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silent chromatin, leading to the repression of gene expression.[1][4] The PRC2 complex, and specifically EZH2, utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor for this reaction.[1]

Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors.[5][6] This aberrant activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[3][5]

This compound is a small molecule inhibitor of EZH2. While detailed mechanistic studies on this compound are not extensively published in peer-reviewed literature, it is described as a potent EZH2 inhibitor with a specific biochemical potency.[7] Based on the common mechanism of similar EZH2 inhibitors, it is highly probable that this compound acts as a SAM-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of methyl groups to its histone substrate.[1] This inhibition leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells harboring EZH2 mutations or dependency.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 | 64 nM | Biochemical Assay | In vitro half-maximal inhibitory concentration against EZH2 enzyme. | [7] |

| Antiproliferative Activity (GI50) | 0.003 µM | Pfeiffer cells | Human B-cell lymphoma cell line with an activating EZH2 A677G mutation. | [7] |

| Antiproliferative Activity (GI50) | > 10 µM | Raji cells | Human B-cell lymphoma cell line with wild-type EZH2. | [7] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EZH2 and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments typically used to characterize EZH2 inhibitors like this compound.

Biochemical EZH2 Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of EZH2.

Principle: A recombinant PRC2 complex is incubated with a histone H3 peptide substrate and a methyl donor (radiolabeled or fluorescently tagged SAM). The inhibitor is added at varying concentrations. The amount of methylated histone product is measured, and the IC50 value is calculated.

Typical Protocol:

-

Reagents: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12), biotinylated histone H3 (21-44) peptide substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).[8]

-

Procedure:

-

This compound is serially diluted in DMSO and then in assay buffer.

-

The PRC2 complex is incubated with the diluted inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the histone H3 peptide substrate and ³H-SAM.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.[8]

-

The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.

-

Unincorporated ³H-SAM is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assay (GI50 Determination)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set period, and the concentration that causes 50% growth inhibition (GI50) is determined.

Typical Protocol:

-

Cell Lines: Pfeiffer (EZH2 mutant) and Raji (EZH2 wild-type) cells are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

This compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

-

The plates are incubated for a period of 6 days.[7]

-

Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

-

-

Data Analysis: Luminescence is read on a plate reader. The GI50 value is calculated by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for H3K27me3 Levels

This experiment directly assesses the in-cell target engagement of the EZH2 inhibitor.

Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blotting to detect changes in the global levels of H3K27me3.

Typical Protocol:

-

Procedure:

-

Cancer cells (e.g., Pfeiffer) are treated with this compound at various concentrations for a specific duration (e.g., 72-96 hours).

-

Cells are harvested, and histones are extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for H3K27me3.

-

A primary antibody for total Histone H3 is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The band intensities for H3K27me3 are normalized to the total Histone H3 bands to determine the relative reduction in H3K27 methylation.

In Vivo Studies

While specific in vivo data for this compound is not publicly available, EZH2 inhibitors are typically evaluated in mouse xenograft models.[9] These studies involve implanting human cancer cells (e.g., Pfeiffer) into immunocompromised mice.[5] Once tumors are established, the mice are treated with the EZH2 inhibitor or a vehicle control.[9] Tumor growth is monitored over time, and at the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring H3K27me3 levels by immunohistochemistry or Western blot.[5][9]

Conclusion

This compound is a potent inhibitor of EZH2, demonstrating significant activity in both biochemical and cellular assays, particularly in a cell line with an activating EZH2 mutation. Its mechanism of action is consistent with the competitive inhibition of the SAM-binding site of EZH2, leading to decreased H3K27 trimethylation and subsequent anti-proliferative effects. The provided experimental protocols represent standard methods for the characterization of such inhibitors and can be adapted for further investigation of this compound and other novel epigenetic modulators.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual EZH2 and EHMT2 histone methyltransferase inhibition increases biological efficacy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezh2-IN-2: A Technical Guide to its Function in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin that leads to transcriptional repression and gene silencing.[2][3] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][4] Ezh2-IN-2 is a potent and specific small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the function of this compound in gene silencing, its mechanism of action, and the experimental protocols used for its characterization.

Introduction to EZH2 and its Role in Gene Silencing

EZH2 is a histone methyltransferase that plays a central role in cellular processes such as development, differentiation, and proliferation by epigenetically silencing target genes.[4][5] As the enzymatic core of the PRC2 complex, EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and trimethylation of H3K27.[2][3] This methylation mark serves as a docking site for other repressive complexes, leading to chromatin compaction and the silencing of genes involved in tumor suppression and differentiation.[2] In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting uncontrolled cell growth and survival.[1][5]

This compound: A Potent EZH2 Inhibitor

This compound is a small molecule inhibitor of EZH2, identified as compound example 69 in patent WO2018133795A1.[6][7][8] It is a potent inhibitor of EZH2's methyltransferase activity, thereby preventing the trimethylation of H3K27 and leading to the reactivation of silenced genes.

Mechanism of Action

This compound functions as a competitive inhibitor of EZH2. While the exact binding mode with respect to the SAM cofactor or the histone substrate is not explicitly detailed in the readily available literature, potent EZH2 inhibitors commonly act as SAM-competitive inhibitors.[5] By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to H3K27, thus inhibiting the catalytic activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of EZH2 target genes.

Mechanism of this compound Action.

Quantitative Data

The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50). To provide a comparative landscape, the potencies of other well-characterized EZH2 inhibitors are also presented.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | EZH2 | 64 | Biochemical | [6][7][8] |

| Tazemetostat (EPZ-6438) | EZH2 (Wild-type) | 2-38 | Biochemical | [1] |

| GSK126 | EZH2 | 0.5-3 | Biochemical | [5] |

| CPI-1205 | EZH2 | <50 | Biochemical | [1] |

| EI1 | EZH2 | 15 | Biochemical | [9] |

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following sections describe standard and widely accepted methodologies for evaluating the biochemical and cellular activity of EZH2 inhibitors. These protocols are representative of the types of experiments that would be conducted to characterize a novel EZH2 inhibitor like this compound.

Biochemical EZH2 Inhibitor Assay (AlphaLISA® Format)

This assay quantifies the methyltransferase activity of the EZH2 complex.

Principle: The assay measures the trimethylation of a biotinylated histone H3 peptide substrate by the EZH2 complex. The product, H3K27me3, is detected using a specific antibody and a sensitive AlphaLISA® detection system.

Materials:

-

Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex[10]

-

Biotinylated Histone H3 (21-44) peptide substrate

-

S-Adenosyl-L-methionine (SAM)

-

Anti-H3K27me3 antibody

-

AlphaLISA® Acceptor beads (e.g., anti-Rabbit IgG)[10]

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound or other test compounds

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the EZH2 complex, the biotinylated H3 peptide substrate, and the test compound.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the anti-H3K27me3 antibody and the AlphaLISA® Acceptor beads.

-

Incubate to allow for antibody-antigen binding.

-

Add the Streptavidin-coated Donor beads.

-

Incubate in the dark to allow for bead association.

-

Read the plate on an AlphaScreen-capable plate reader.

Biochemical Assay Workflow.

Cellular H3K27me3 Quantification (Western Blot)

This assay determines the effect of the inhibitor on global H3K27me3 levels within cells.

Principle: Cancer cells are treated with the EZH2 inhibitor, and the total levels of H3K27me3 are assessed by Western blotting.

Materials:

-

Cancer cell line known to have high EZH2 activity (e.g., DLBCL cell line with EZH2 mutation)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for a specified duration (e.g., 72-96 hours).

-

Harvest cells and lyse them to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against H3K27me3 and total H3.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify band intensities to determine the relative reduction in H3K27me3 levels.

Cell Proliferation/Viability Assay

This assay measures the impact of EZH2 inhibition on the growth and survival of cancer cells.

Principle: The proliferation of cancer cells is measured after treatment with the EZH2 inhibitor using a colorimetric or luminescent readout.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a low density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the cells for an extended period (e.g., 6-14 days), refreshing the medium with the compound as needed.

-

At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration that causes 50% growth inhibition).

In Vivo Studies

While no specific in vivo data for this compound is publicly available, a typical in vivo study to evaluate an EZH2 inhibitor would involve a xenograft mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the EZH2 inhibitor, and tumor growth is monitored over time.

Experimental Workflow:

-

Cell Line Selection: Choose a cancer cell line that is sensitive to EZH2 inhibition in vitro.

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Treatment: Once tumors reach a certain size, randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Endpoint: Continue treatment and monitor tumor growth until a predefined endpoint is reached (e.g., a specific tumor volume or study duration).

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of H3K27me3 to confirm target engagement in vivo.

In Vivo Xenograft Study Workflow.

Conclusion

This compound is a potent inhibitor of the histone methyltransferase EZH2. By blocking the catalytic activity of EZH2, it reduces H3K27 trimethylation, leading to the reactivation of silenced tumor suppressor genes. This mechanism provides a strong rationale for its investigation as a potential therapeutic agent in cancers characterized by EZH2 dysregulation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel EZH2 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

Ezh2-IN-2 role in PRC2 complex inhibition

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in PRC2 Complex Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Ezh2-IN-2" is not a widely recognized nomenclature in published scientific literature. This guide will, therefore, focus on the core principles of Polycomb Repressive Complex 2 (PRC2) inhibition using well-characterized, representative S-adenosyl-L-methionine (SAM)-competitive inhibitors to illustrate the mechanism of action, experimental validation, and biological consequences.

Executive Summary

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic heart of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator. By trimethylating histone H3 at lysine 27 (H3K27me3), PRC2 establishes a repressive chromatin state, silencing target gene expression.[1][2][3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including non-Hodgkin lymphomas and certain solid tumors.[1][5][6] This has established EZH2 as a high-priority target for therapeutic intervention. Small molecule inhibitors that target the EZH2 active site represent a promising class of anti-cancer agents. This document provides a detailed technical overview of the mechanism, efficacy, and experimental characterization of these inhibitors.

The PRC2 Complex and Mechanism of Inhibition

The PRC2 complex minimally consists of the core subunits EZH2 (or its homolog EZH1), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[5][7][8] EZH2 contains the SET domain, which catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3K27.[2] The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing.[8][9]

The most clinically advanced EZH2 inhibitors function by competing with the cofactor SAM for binding within the EZH2 catalytic pocket.[1][3][5][6] By occupying this site, the inhibitor prevents the methyl transfer reaction, thereby blocking the formation of H3K27me3. This leads to a global reduction in this repressive mark and subsequent de-repression of PRC2 target genes.[3]

Quantitative Efficacy and Selectivity

The potency of EZH2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. Selectivity is a critical parameter, measuring the inhibitor's potency against EZH2 versus its homolog EZH1 and other histone methyltransferases (HMTs). High selectivity minimizes off-target effects.

| Compound | Type | EZH2 WT IC50/Kᵢ (nM) | EZH2 Mutant (Y641N) Kᵢ (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) | Cellular H3K27me3 EC50 (nM) | Reference(s) |

| Tazemetostat (EPZ-6438) | SAM-competitive | 2.5 (Kᵢ) | 0.5 (Kᵢ) | 392 | ~35-fold | ~90 | [5][10] |

| GSK126 | SAM-competitive | 3 (Kᵢ) | 0.5 (Kᵢ) | 155 | ~50-fold | 17 | [11] |

| CPI-1205 | SAM-competitive | 0.5 (IC50) | Not Reported | 52 | ~104-fold | <100 | [5][12] |

| EI1 | SAM-competitive | 13 (IC50) | 3 (IC50) | >10,000 | >769-fold | 160 | [3] |

| UNC1999 | SAM-competitive | <10 (IC50) | Not Reported | 45 | ~4.5-fold | 23 | [2][10] |

Table 1: Comparative quantitative data for selected EZH2 inhibitors. Values are compiled from multiple sources and assay conditions may vary.

Key Experimental Protocols and Workflows

Characterizing an EZH2 inhibitor involves a series of biochemical and cellular assays to confirm its mechanism, potency, and biological effect.

Biochemical HMT Activity Assay

This assay directly measures the enzymatic activity of the purified PRC2 complex in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant PRC2 complex, a histone H3 peptide or nucleosome substrate, and the methyl donor SAM (often radiolabeled ³H-SAM).

-

Inhibitor Titration: The EZH2 inhibitor is added across a range of concentrations. A DMSO control (no inhibitor) is used as a reference for 100% activity.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the methylation reaction to proceed.

-

Detection: The reaction is stopped, and the amount of methylated substrate is quantified. For radiometric assays, this involves capturing the peptide on a filter and measuring incorporated radioactivity via scintillation counting. For non-radioactive methods like TR-FRET, an antibody specific to H3K27me3 is used to generate a detectable signal.[13][14]

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.

Cellular H3K27me3 Western Blot Assay

This assay confirms that the inhibitor engages its target in a cellular context and reduces global levels of H3K27me3.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., an EZH2-mutant lymphoma line like KARPAS-422) is cultured and treated with the inhibitor across a range of concentrations for a specified duration (e.g., 72-96 hours).[15][16]

-

Histone Extraction: Cells are harvested, and histones are extracted from the nuclear fraction using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA).

-

SDS-PAGE and Western Blot: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 is used as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

-

Analysis: The band intensity for H3K27me3 is quantified and normalized to the total H3 signal to determine the dose-dependent reduction of the histone mark.

Biological Consequences of EZH2 Inhibition

The primary molecular effect of EZH2 inhibition is the global reduction of H3K27me3.[3][17] This loss of a key repressive signal leads to the reactivation of silenced PRC2 target genes.[3][8] In cancer cells dependent on EZH2 activity, this transcriptional reprogramming has profound consequences, including:

-

Re-expression of Tumor Suppressor Genes: Many genes silenced by EZH2 in cancer are tumor suppressors that control cell cycle progression and apoptosis.[12]

-

Cell Cycle Arrest: Reactivation of cell cycle inhibitors (e.g., p16, p21) can halt cellular proliferation.[3][12]

-

Induction of Apoptosis: The de-repression of pro-apoptotic genes can trigger programmed cell death.[3][4][18]

-

Inhibition of Tumor Growth: The combined effects of cell cycle arrest and apoptosis lead to a potent anti-tumor effect in preclinical models and in clinical settings.[3][19]

Conclusion

Small molecule inhibitors targeting the catalytic activity of EZH2 are a validated and powerful therapeutic strategy. By competing with the SAM cofactor, these agents effectively erase the H3K27me3 repressive mark, leading to the reactivation of silenced tumor suppressor genes. This mechanism ultimately triggers cell cycle arrest and apoptosis in EZH2-dependent cancer cells. The continued development and clinical investigation of EZH2 inhibitors hold significant promise for the treatment of various hematological and solid malignancies.[5][11][20]

References

- 1. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. volition.com [volition.com]

- 20. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-2: A Technical Guide to a Potent EZH2 Inhibitor and its Role in H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-2 is a potent and specific small molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and methodologies for its evaluation.

Introduction to EZH2 and H3K27 Trimethylation

EZH2 is a key epigenetic regulator that, as part of the PRC2 complex, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[1] This trimethylation event (H3K27me3) is a hallmark of facultative heterochromatin, leading to condensed chromatin structure and transcriptional repression of target genes.[2] The PRC2 complex and its catalytic subunit EZH2 are fundamental for normal development and cell differentiation.[2] However, in various cancers, overexpression or gain-of-function mutations of EZH2 lead to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting oncogenesis.[3][4]

This compound: A Potent EZH2 Inhibitor

This compound is a small molecule inhibitor of EZH2, identified as compound example 69 in patent WO2018133795A1.[5][6][7] It demonstrates potent inhibition of EZH2's methyltransferase activity.

Chemical Structure

The chemical structure of this compound is provided by its CAS Number: 2238821-31-1. Commercial vendors supply the synthesized molecule for research purposes.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor binding site within the SET domain of EZH2.[3] By occupying this site, it prevents the transfer of a methyl group to histone H3, thereby inhibiting the formation of the H3K27me3 mark. This leads to the derepression of EZH2 target genes.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 | 64 nM | Biochemical | [5][6][7] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in patent WO2018133795A1. The following are representative protocols for evaluating EZH2 inhibitors.

Biochemical EZH2 Inhibitor Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone H3 peptide substrate.

Materials:

-

Recombinant PRC2 complex

-

Histone H3 (1-21) peptide substrate

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[8]

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate at 30°C for a specified time (e.g., 1 hour).[8]

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular H3K27 Trimethylation Assay (Western Blot)

This method assesses the ability of this compound to reduce the levels of H3K27me3 in a cellular context.

Materials:

-

Cancer cell line with high EZH2 expression (e.g., KARPAS-422)[9]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-H3K27me3, anti-total Histone H3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 72 hours).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-H3K27me3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

Determine the EC50 value for H3K27me3 reduction.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell line for implantation (e.g., KARPAS-422)[9]

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a defined dosing schedule (e.g., once or twice daily oral gavage).[9]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Signaling Pathways and Logical Relationships

The inhibition of EZH2 by this compound has downstream consequences on gene expression and cellular processes. The primary pathway involves the reactivation of tumor suppressor genes silenced by aberrant H3K27 trimethylation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of EZH2 and the consequences of its inhibition. With its potent biochemical activity, it serves as a starting point for further preclinical and clinical development of EZH2-targeted therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel EZH2 inhibitors. Further characterization of its cellular activity, selectivity profile, and in vivo efficacy will be crucial in determining its therapeutic potential.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. EZH2-mediated H3K27 trimethylation mediates neurodegeneration in ataxia-telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-2: An In-Depth Technical Guide on a Novel EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezh2-IN-2 is a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. The information is primarily derived from patent literature, specifically patent WO2018133795A1, where it is cited as compound example 69. This document aims to consolidate the available technical data, including its biochemical potency, chemical structure, and the fundamental signaling pathways it modulates. Detailed experimental methodologies for key assays relevant to the characterization of EZH2 inhibitors are also presented to facilitate further research and development.

Introduction to EZH2 and Its Role in Disease

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] PRC2 is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27).[1] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[1] EZH2-mediated gene silencing is essential for normal development, including cell fate decisions and differentiation.[1]

Dysregulation of EZH2 activity, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers.[1] Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cell proliferation, and inhibiting apoptosis. Consequently, the development of small molecule inhibitors targeting the catalytic activity of EZH2 has become a promising therapeutic strategy in oncology.[1]

Discovery and Development of this compound

This compound was identified as a potent EZH2 inhibitor in the patent WO2018133795A1, where it is listed as compound example 69. While the specific details of the discovery and lead optimization process are not publicly available, the patent discloses a series of compounds designed to inhibit EZH2.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following canonical SMILES string:

O=C(NCC1=C(C)C=C(C)NC1=O)C2=CC(C3=CC=C(N4CCN(CC5CC5)CC4)N=C3C)=CC(N(C(C6CC6)=O)CC)=C2C

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2238821-31-1 |

| Molecular Formula | C₃₆H₄₆N₆O₃ |

| Molecular Weight | 610.79 g/mol |

Biological Activity and Potency

This compound has been characterized as a potent inhibitor of EZH2's methyltransferase activity.

Biochemical Potency

The primary reported biological activity for this compound is its half-maximal inhibitory concentration (IC50) against the EZH2 enzyme.

Table 2: In Vitro Biochemical Potency of this compound

| Parameter | Value | Source |

| IC50 (EZH2) | 64 nM | WO2018133795A1 |

Note: Further details on the specific assay conditions (e.g., enzyme construct, substrate, and cofactor concentrations) are not publicly available.

Mechanism of Action and Signaling Pathways

This compound is presumed to act as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor-binding site within the SET domain of EZH2, a common mechanism for this class of inhibitors. By blocking the binding of SAM, the methyl donor, this compound prevents the methylation of H3K27.

The inhibition of EZH2 by this compound is expected to reactivate the expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The broader impact of EZH2 inhibition on cellular signaling is complex and can affect multiple pathways.

EZH2 Signaling Pathway

The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene transcription, which is the primary target of this compound.

Experimental Protocols

While specific protocols for the characterization of this compound are not publicly available, this section provides detailed methodologies for standard assays used in the development of EZH2 inhibitors.

Biochemical EZH2 Inhibition Assay (AlphaLISA)

This protocol describes a common method to determine the in vitro potency of inhibitors against the EZH2 enzyme.

References

Ezh2-IN-2: A Technical Guide for a Chemical Probe of EZH2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, regulating processes such as cell differentiation, proliferation, and development.[4][5] Its overexpression and mutation are implicated in numerous cancers, making it a compelling target for therapeutic intervention.[6][7] Chemical probes are essential tools for interrogating the biological functions of proteins like EZH2. This guide provides a comprehensive technical overview of Ezh2-IN-2, a potent inhibitor of EZH2, detailing its biochemical properties, experimental protocols for its use, and its role in studying EZH2-mediated signaling pathways.

Introduction to EZH2 and Chemical Probes

EZH2 functions as the core catalytic component of the PRC2 complex, which also includes essential subunits like EED and SUZ12.[1][6] The primary role of this complex is to place the H3K27me3 repressive mark on chromatin, leading to the silencing of target genes.[8][9] Dysregulation of this activity, either through overexpression or activating mutations, is a hallmark of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors, where it silences tumor suppressor genes.[3][7][10]

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's biological role. An effective probe must be potent, selective, and active in cellular contexts. This compound has been identified as an inhibitor of EZH2, making it a valuable tool for researchers to explore EZH2 function and validate it as a therapeutic target.

This compound: Biochemical and Cellular Profile

This compound is a small molecule inhibitor of EZH2 identified from patent WO2018133795A1.[11][12] Like many EZH2 inhibitors, it is designed to be competitive with the S-adenosyl-L-methionine (SAM) cofactor, directly blocking the methyltransferase activity of the PRC2 complex.[13][14]

Data Presentation

The quantitative data available for this compound and the expected data from cellular characterization are summarized below.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | EZH2 | Biochemical | 64 nM | [11][12] |

Table 2: Representative Cellular Activity Profile for an EZH2 Chemical Probe

| Cell Line | Assay Type | Endpoint | EC50 / GI50 | Notes |

| KARPAS-422 (EZH2 mutant) | H3K27me3 Reduction | Cellular H3K27me3 Levels | Expected in nM range | Assay measures on-target engagement. |

| HCC1806 (Breast Cancer) | H3K27me3 Reduction | Cellular H3K27me3 Levels | Expected in nM range | Assay measures on-target engagement.[13] |

| KARPAS-422 (EZH2 mutant) | Cell Proliferation | Growth Inhibition (GI50) | Expected in nM to low µM range | Measures phenotypic response to EZH2 inhibition. |

| LNCaP (Prostate Cancer) | Cell Proliferation | Growth Inhibition (GI50) | Expected in µM range | Measures phenotypic response to EZH2 inhibition.[13] |

EZH2 Signaling Pathway

EZH2-mediated gene silencing is a multi-step process. The PRC2 complex, with EZH2 as its catalytic engine, is recruited to specific gene promoters. EZH2 then utilizes SAM as a methyl donor to trimethylate H3K27. This H3K27me3 mark serves as a docking site for other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts the chromatin and solidifies the transcriptionally silent state. In cancer, this pathway is hijacked to suppress the expression of genes that would normally restrain cell growth and proliferation.[1][5][10]

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. EZH2 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Enzymatic Activity of EZH2

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary and most well-studied function is the methylation of lysine 27 on histone H3 (H3K27), a key epigenetic mark associated with transcriptional repression.[2] By catalyzing the mono-, di-, and trimethylation of H3K27 (H3K27me1/me2/me3), EZH2 plays a pivotal role in regulating gene expression, which is fundamental to processes such as embryonic development, cell differentiation, and stem cell pluripotency.[3] Dysregulation of EZH2's enzymatic activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous human cancers, making it a prominent therapeutic target in oncology.[4][5] This guide provides a detailed technical overview of EZH2's enzymatic activity, its regulation, methods for its measurement, and its expanding roles beyond histone methylation.

The PRC2 Complex and the Catalytic Mechanism

EZH2's enzymatic activity is critically dependent on its incorporation into the PRC2 complex. While EZH2 contains the catalytic SET domain responsible for transferring a methyl group, it is inactive on its own.[6] The core PRC2 complex consists of EZH2, EED (Embryonic Ectoderm Development), and SUZ12 (Suppressor of Zeste 12), which are all essential for catalytic function.[7] Accessory proteins such as RbAp46/48, JARID2, and AEBP2 can also associate with the core complex to modulate its recruitment and activity.[8]

The enzymatic reaction proceeds via a canonical S-adenosyl-L-methionine (SAM)-dependent mechanism:

-

Cofactor Binding: EZH2 binds the methyl donor, SAM, within its SET domain.[9]

-

Substrate Recognition: The PRC2 complex recognizes and binds to the histone H3 tail.

-

Methyl Transfer: The SET domain catalyzes the transfer of a methyl group from SAM to the ε-amino group of the lysine 27 residue on histone H3.[10]

-

Product Release: The reaction yields a methylated histone H3 and S-adenosyl-L-homocysteine (SAH), a byproduct that also acts as a feedback inhibitor.[11]

This process can occur sequentially to produce H3K27me1, H3K27me2, and ultimately H3K27me3, the latter being a durable hallmark of facultative heterochromatin and gene silencing.[6]

References

- 1. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycomb repressive complex 2 in an autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18F-Labeled PET Probe Targeting Enhancer of Zeste Homologue 2 (EZH2) for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Ezh2-IN-2: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the epigenetic regulation of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. Ezh2-IN-2 is a potent inhibitor of EZH2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects in cancer cell lines, and detailed experimental protocols for its characterization.

Introduction to EZH2 in Cancer

EZH2 is a key epigenetic regulator that controls cell fate decisions, differentiation, and proliferation.[1] It is the enzymatic core of the PRC2 complex, which also includes essential subunits like SUZ12 and EED.[1] The primary function of the PRC2 complex is to catalyze the trimethylation of H3K27, leading to chromatin compaction and the silencing of target genes. Many of these target genes are tumor suppressors, and their repression by EZH2 can drive oncogenesis.

The role of EZH2 in cancer is multifaceted. It is frequently overexpressed in a wide range of solid tumors and hematological malignancies, and this overexpression often correlates with poor prognosis. Furthermore, specific mutations in the SET domain of EZH2, the catalytic site, can lead to its hyperactivity. Beyond its canonical role in gene silencing, EZH2 has been shown to have non-canonical functions, including the methylation of non-histone proteins and the activation of transcription, further highlighting its complex role in cancer biology.

This compound: A Potent EZH2 Inhibitor

This compound is a small molecule inhibitor of EZH2. It is identified as compound example 69 in patent WO2018133795A1.[2]

Mechanism of Action

This compound functions as a catalytic inhibitor of EZH2. By binding to the EZH2 enzyme, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.

Potency of this compound

This compound has been reported to have a half-maximal inhibitory concentration (IC50) of 64 nM.[2][3] It is important to note that this value is based on in vitro biochemical assays and the cellular potency can vary depending on the cancer cell line and experimental conditions.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

Comprehensive data on the IC50 values of this compound across a wide range of cancer cell lines is not extensively available in the public domain. The table below provides a template for researchers to collate their experimental findings. The single publicly available data point is included for reference.

| Cancer Type | Cell Line | EZH2 Status (WT/Mutant) | IC50 (nM) | Reference |

| Not Specified | Not Specified | Not Specified | 64 | [2][3] |

| e.g., Breast Cancer | MCF-7 | WT | User-defined | Internal Data |

| e.g., Lymphoma | DB | Y641N Mutant | User-defined | Internal Data |

| e.g., Prostate Cancer | LNCaP | WT | User-defined | Internal Data |

Note: WT refers to wild-type EZH2. Researchers are encouraged to determine the EZH2 mutational status of their cell lines of interest, as it can influence the sensitivity to EZH2 inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound. These should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot for EZH2 and H3K27me3

This protocol describes the detection of EZH2 and its epigenetic mark, H3K27me3, in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and total Histone H3, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the total Histone H3 loading control.

Visualizations

EZH2 Signaling Pathway

Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Conclusion

This compound is a valuable research tool for investigating the role of EZH2 in cancer. Its potency as an EZH2 inhibitor allows for the elucidation of downstream biological effects and the exploration of potential therapeutic strategies. While publicly available data on its activity across diverse cancer cell lines is currently limited, the protocols and information provided in this guide offer a solid foundation for researchers to conduct their own comprehensive studies. Further investigation into the efficacy of this compound in various cancer models is warranted to fully understand its potential as a therapeutic agent.

References

The Dual Faces of EZH2: A Critical Regulator of Tumor Progression and Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a pivotal player in the epigenetic landscape of cancer. Primarily known for its role in gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 is frequently overexpressed in a wide array of malignancies, correlating with advanced disease, metastasis, and poor prognosis.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of EZH2 in tumor progression and metastasis, detailing its molecular mechanisms, upstream regulation, and downstream consequences. It further delves into established experimental protocols for studying EZH2, presents quantitative data on its clinical relevance, and visualizes key pathways and workflows to support ongoing research and therapeutic development.

Core Concepts: The Mechanisms of EZH2 Action

EZH2's influence on cancer progression is not monolithic; it operates through both canonical, PRC2-dependent methyltransferase activity and non-canonical functions that are independent of the PRC2 complex.

Canonical Function: Transcriptional Repression via H3K27 Trimethylation

As the enzymatic core of PRC2, EZH2 catalyzes the addition of three methyl groups to lysine 27 of histone H3 (H3K27me3).[1] This epigenetic mark is a hallmark of transcriptionally silent chromatin. By depositing H3K27me3 at the promoter regions of target genes, EZH2 effectively represses their expression.[3] Crucially, many of these target genes are tumor suppressors that regulate cell cycle progression, apoptosis, and cell differentiation.[1][4] The silencing of these genes by EZH2 overexpression contributes significantly to uncontrolled cell proliferation and the aggressive phenotype of many cancers.[4]

Non-Canonical Functions: Beyond Histone Methylation

Emerging evidence has unveiled PRC2-independent and methyltransferase-independent roles for EZH2 in cancer. These non-canonical functions further underscore its complexity as an oncogene.

-

Transcriptional Co-activator: In certain contexts, such as in castration-resistant prostate cancer and estrogen receptor-negative breast cancer, EZH2 can function as a transcriptional co-activator. It can interact directly with transcription factors like the androgen receptor (AR) and β-catenin to enhance the expression of oncogenes. *[5] Methylation of Non-Histone Proteins: EZH2 has been shown to methylate non-histone proteins, thereby altering their function. For instance, EZH2 can methylate the transcription factor STAT3, leading to its activation and the promotion of glioblastoma stem-like properties. *[6] Cytoplasmic Roles: While predominantly a nuclear protein, EZH2 has also been found in the cytoplasm, where it can influence signaling pathways involved in cell morphology and motility.

dot

Caption: Non-canonical functions of EZH2 in cancer.

Upstream Regulation of EZH2

The overexpression of EZH2 in cancer is a result of dysregulation at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.

-

Transcriptional Control: Several oncogenic transcription factors, including E2F, MYC, and NF-κB, can directly bind to the EZH2 promoter and drive its expression. *[7] MicroRNA (miRNA) Regulation: Tumor suppressor miRNAs, such as miR-101 and miR-26a, negatively regulate EZH2 expression by binding to its 3' untranslated region (UTR) and promoting its degradation. The loss of these miRNAs in cancer leads to EZH2 upregulation.

-

Signaling Pathways: Key cancer-related signaling pathways, such as PI3K/AKT and MAPK, can phosphorylate EZH2, thereby modulating its stability and enzymatic activity.

[8]dot

Caption: Upstream regulation of EZH2 expression and activity.

EZH2 in Tumor Progression and Metastasis

EZH2's oncogenic activities are central to multiple stages of cancer progression, from primary tumor growth to the establishment of distant metastases.

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for metastasis. EZH2 promotes EMT by repressing the expression of epithelial markers, most notably E-cadherin (CDH1), a key cell-cell adhesion molecule. T[9]he loss of E-cadherin disrupts epithelial integrity and facilitates cell detachment and migration.

Invasion and Migration

By silencing a range of tumor and metastasis suppressor genes, EZH2 enhances the invasive and migratory capabilities of cancer cells. Key targets include:

-

RKIP (Raf Kinase Inhibitor Protein): Repression of RKIP by EZH2 leads to the activation of the Raf-MEK-ERK signaling pathway, promoting invasion. *[10][11] TIMP3 (Tissue Inhibitor of Metalloproteinases 3): EZH2-mediated silencing of TIMP3 results in increased activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.

[12][13]#### 3.3. Tumor Microenvironment and Immune Evasion

EZH2 also shapes the tumor microenvironment to favor tumor growth and immune escape. It can repress the expression of ligands for natural killer (NK) cell activating receptors on tumor cells, making them less susceptible to immune surveillance. Furthermore, EZH2 plays a role in the differentiation and function of immune cells, such as T cells, potentially contributing to an immunosuppressive environment.

Drug Resistance

EZH2 has been implicated in the development of resistance to various cancer therapies. By regulating the expression of genes involved in drug metabolism, DNA repair, and apoptosis, EZH2 can confer resistance to chemotherapy and targeted agents.

Quantitative Data on EZH2 in Cancer

The clinical significance of EZH2 is underscored by a wealth of quantitative data linking its expression to cancer incidence, progression, and patient outcomes.

Table 1: Frequency of EZH2 Overexpression in Various Cancers

| Cancer Type | Frequency of Overexpression | Reference(s) |

| Breast Cancer | ~53% | |

| Prostate Cancer | High expression in metastatic disease | |

| Lung Cancer (NSCLC) | ~52% | |

| Colorectal Cancer | ~55% | |

| Bladder Cancer | High expression associated with poor prognosis | |

| Ovarian Cancer | Overexpressed | |

| Gastric Cancer | Overexpressed | |

| Melanoma | Overexpressed |

Table 2: Impact of EZH2 Modulation on Downstream Target Gene Expression

| Target Gene | Cancer Type | EZH2 Modulation | Fold Change in Expression | Reference(s) |

| CDH1 (E-cadherin) | Endometrial Cancer | shRNA knockdown | Increased expression | |

| Prostate Cancer | RNAi knockdown | Increased promoter activity | ||

| p16 (CDKN2A) | Ovarian Cancer | shRNA knockdown | ~1.3-fold increase (protein) | |

| Rhabdoid Tumor | EI1 inhibitor | ~20-fold increase (mRNA) | ||

| RKIP | Breast/Prostate Cancer | Ectopic expression | Significant decrease | |

| TIMP3 | Lung Cancer | siRNA knockdown/DZNep inhibitor | Increased expression |

Table 3: Correlation of EZH2 Expression with Metastasis-Free Survival

| Cancer Type | Cohort Size | Finding | Hazard Ratio (HR) | p-value | Reference(s) |

| Breast Cancer | 3951 | High EZH2 associated with worse DMFS | - | <0.05 | |

| Breast Cancer | 78 | High EZH2 associated with metastasis within 5 years | - | <0.0001 | |

| Prostate Cancer | 113 | High total EZH2 associated with metastasis post-radiotherapy | - | 0.003 | |

| Lung Adenocarcinoma | 541 | High EZH2 associated with worse RFS | 1.54 | 0.025 |

Table 4: Clinical Trial Results of EZH2 Inhibitors

| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference(s) |

| Tazemetostat | Epithelioid Sarcoma | II | 15% | - | |

| Follicular Lymphoma (EZH2 mutant) | II | 69% | - | ||

| Follicular Lymphoma (EZH2 wild-type) | II | 35% | - | ||

| Tulmimetostat | Ovarian/Endometrial Cancer (ARID1A-mutated) | II | Promising antitumor activity | - |

Experimental Protocols for EZH2 Research

Investigating the multifaceted roles of EZH2 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for EZH2

ChIP-seq is used to identify the genomic regions where EZH2 is bound, providing insights into its direct target genes.

Methodology:

-

Cell Cross-linking: Treat cultured cancer cells with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to EZH2. Use IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-EZH2-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of EZH2 enrichment.

Caption: Workflow for EZH2 Co-Immunoprecipitation.

Transwell Migration and Invasion Assays

These assays are used to assess the impact of EZH2 modulation on the migratory and invasive potential of cancer cells in vitro.

Methodology:

-

Cell Preparation: Culture cancer cells with or without EZH2 knockdown or inhibition. Starve the cells in serum-free medium prior to the assay.

-

Assay Setup:

-

Migration Assay: Place transwell inserts with a porous membrane into wells containing medium with a chemoattractant (e.g., fetal bovine serum).

-

Invasion Assay: Coat the transwell inserts with a layer of Matrigel (a basement membrane matrix) before placing them in the wells.

-

-

Cell Seeding: Seed the prepared cancer cells in serum-free medium into the upper chamber of the transwell inserts.

-

Incubation: Incubate the plates to allow cells to migrate through the pores (migration) or invade through the Matrigel and pores (invasion) towards the chemoattractant.

-

Cell Staining and Quantification:

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.

-

dot

Caption: Workflow for Transwell Migration/Invasion Assay.

Conclusion and Future Directions

EZH2 stands as a central node in the complex network of epigenetic regulation that drives tumor progression and metastasis. Its dual role as a transcriptional repressor and activator, coupled with its non-canonical functions, makes it a compelling therapeutic target. The development of EZH2 inhibitors has shown promise in clinical trials, particularly for certain hematological malignancies and solid tumors with specific genetic backgrounds.

F[3][14]uture research should continue to unravel the context-dependent functions of EZH2 in different tumor types and at various stages of disease. A deeper understanding of the mechanisms of resistance to EZH2 inhibitors is crucial for the development of more effective combination therapies. Furthermore, the identification of reliable biomarkers to predict which patients will benefit most from EZH2-targeted therapies will be paramount for translating the wealth of preclinical knowledge into improved clinical outcomes. The continued exploration of EZH2's role in the tumor microenvironment and immune regulation will likely open new avenues for combining epigenetic therapy with immunotherapy, heralding a new era in precision oncology.

References

- 1. Increased EZH2 expression in prostate cancer is associated with metastatic recurrence following external beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 is a marker of aggressive breast cancer and promotes neoplastic transformation of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of enhancer of zeste homolog 2 increases the expression of p16 and suppresses the proliferation and migration of ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2 Oncogenic Activity in Castration Resistant Prostate Cancer Cells is Polycomb-Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 Exacerbates Breast Cancer by Methylating and Activating STAT3 Directly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repression of E-cadherin by the Polycomb Group Protein EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycomb protein EZH2 regulates tumor invasion via the transcriptional repression of the metastasis suppressor RKIP in breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. EZH2 regulates cancer cell migration through repressing TIMP-3 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Overexpression of EZH2/NSD2 Histone Methyltransferase Axis Predicts Poor Prognosis and Accelerates Tumor Progression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Oncogenic Roles of EZH2: A Technical Guide to its Non-Canonical Functions in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract